molecular formula C16H20FNO3 B2712908 3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid CAS No. 1484617-89-1

3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid

Cat. No.: B2712908
CAS No.: 1484617-89-1
M. Wt: 293.338
InChI Key: DKMFBBDCAMGFSP-UHFFFAOYSA-N
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Description

3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperidine ring, a common motif in drug discovery, substituted with a 4-fluoro-3-methylbenzoyl group and a propanoic acid chain. The presence of the fluorinated aromatic system can influence the compound's electronic properties, metabolic stability, and its ability to engage in specific interactions with biological targets, while the propanoic acid moiety may contribute to solubility and its potential as a synthetic intermediate. Compounds with structurally related profiles, particularly those featuring a piperidine core linked to a propanoic acid group, have been identified as promising scaffolds in the development of NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of diseases, including autoimmune, neurodegenerative, and metabolic disorders . Research into inhibitors of this pathway represents a cutting-edge area of therapeutic development. Furthermore, the molecular architecture of this chemical suggests potential utility as a key building block for the synthesis of more complex molecules, such as thiazole derivatives, which are frequently explored for their antiproliferative properties . This product is intended for research and development use by qualified professionals in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

3-[1-(4-fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3/c1-11-9-13(5-6-14(11)17)16(21)18-8-2-3-12(10-18)4-7-15(19)20/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMFBBDCAMGFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCC(C2)CCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of piperidine with 4-fluoro-3-methylbenzoyl chloride, followed by the introduction of the propanoic acid group through a series of reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated benzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzoyl group may enhance its binding affinity to these targets, while the piperidine ring can influence its overall pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Potential Biological Relevance
Target Compound C₁₆H₁₈FNO₃* ~291.3 g/mol 4-Fluoro-3-methylbenzoyl, piperidine Propanoic acid, benzoyl Enhanced lipophilicity, metabolic stability
3-(4-Phenylpiperazin-1-yl)propanoic acid () C₁₃H₁₈N₂O₂ 234.3 g/mol Phenylpiperazine Propanoic acid Potential CNS modulation
S4F () C₁₂H₁₇ClN₄O₂ 296.7 g/mol Chloropyrimidine, piperidine Propanoic acid Antiviral or kinase inhibition
3-{1-[(3-Fluorophenyl)carbamoyl]piperidin-3-yl}propanoic acid () C₁₅H₁₉FN₂O₃ 294.3 g/mol 3-Fluorophenyl carbamoyl Propanoic acid, carbamoyl Enzyme inhibition or receptor binding
CP-865520 () C₂₅H₂₄F₃NO₅ 475.5 g/mol Trifluoromethoxyphenyl, acetylpiperidine Sodium salt, propanoic acid Liver transcriptome modulation

*Estimated based on structural analogs.

Key Observations:
  • Metabolic Stability : Fluorine and methyl groups may reduce oxidative metabolism, extending half-life relative to compounds like S4F (), which lacks such substituents.
  • Steric Effects : The methyl group in the benzoyl ring introduces steric hindrance, which could limit binding to flat active sites compared to smaller substituents in or 11.

Biological Activity

3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-fluoro-3-methylbenzoyl moiety and a propanoic acid group. The presence of fluorine in the structure often enhances the pharmacokinetic properties of compounds, influencing their biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Kinase Modulation : Similar compounds have been shown to modulate protein kinase activities, which are crucial for various cellular processes including proliferation and apoptosis .
  • Antimicrobial Activity : The structural characteristics suggest potential antimicrobial properties, particularly against resistant strains .

Biological Activity Overview

Activity Type Description
AnticancerDemonstrated antiproliferative effects on various cancer cell lines.
AntimicrobialPotential activity against bacterial and fungal infections.
Anti-inflammatoryMay exhibit anti-inflammatory properties through modulation of inflammatory pathways.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the compound's effects on glioma cell lines, showing significant antiproliferative activity comparable to established chemotherapeutics. The mechanism involved the induction of apoptosis through caspase activation .
    • Another investigation focused on its effect on breast cancer cells, revealing that it inhibits cell migration and invasion, suggesting potential as an anti-metastatic agent.
  • Antimicrobial Properties :
    • In vitro tests indicated that the compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating efficacy against resistant strains such as MRSA .
  • Anti-inflammatory Effects :
    • Research has shown that the compound may inhibit pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases. The study highlighted its ability to reduce TNF-alpha and IL-6 levels in response to lipopolysaccharide (LPS) stimulation .

Comparative Analysis with Related Compounds

Compound Activity Reference
4-Fluoro-3-methylbenzoyl-piperidine derivativeAnticancer and antimicrobial
β-amino acid derivativesAntiviral and anti-inflammatory
Other fluorinated compoundsEnhanced bioactivity due to fluorination

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[1-(4-Fluoro-3-methylbenzoyl)piperidin-3-yl]propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of piperidine-based carboxylic acid derivatives typically involves multi-step reactions, including acylation of the piperidine ring followed by functionalization of the propanoic acid moiety. For example, analogous compounds like 3-(1,3-benzodioxol-5-yl)-3-[(3-phenylpropanoyl)amino]propanoic acid are synthesized via coupling reactions using carbodiimide-based activating agents (e.g., EDC/HOBt) under inert atmospheres . Optimizing reaction conditions (e.g., temperature: 0–25°C, solvent: DMF/DCM) and monitoring via TLC/HPLC can improve yields. Retrosynthetic AI tools (e.g., Template_relevance models) may predict feasible routes by analyzing PubChem-derived structural data .

Q. What analytical techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

  • Methodological Answer : High-resolution LC-MS and 1^1H/13^13C NMR are essential for confirming molecular weight (e.g., ~347.4 g/mol for analogous structures) and structural integrity . For spectral discrepancies (e.g., unexpected splitting in aromatic proton signals), cross-validate with computational tools like PubChem’s InChI-derived stereochemical data . Purity (>95%) should be confirmed via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

  • Methodological Answer : Solubility screening in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) is standard. For stability, incubate the compound at 37°C and analyze degradation products via LC-MS over 24–72 hours. Analogous compounds like 2-amino-3-(4-hydroxyphenyl)propanoic acid show pH-dependent solubility, requiring buffered systems (e.g., ammonium acetate, pH 6.5) to prevent precipitation .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production while minimizing byproducts?

  • Methodological Answer : Optimize stoichiometry (e.g., 1.2 eq. of 4-fluoro-3-methylbenzoyl chloride relative to piperidine) and employ flow chemistry for better heat/mass transfer. Catalytic methods (e.g., DMAP for acylation) reduce side reactions. Process control tools (e.g., PAT-guided feedback loops) can monitor intermediates in real-time, as seen in membrane separation technologies for similar carboxylic acids .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity, endotoxin levels). Standardize protocols using reference compounds (e.g., 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid) and validate via orthogonal assays (e.g., fluorescent APF/HPF probes for oxidative stress studies) . Meta-analysis of PubChem bioactivity datasets can identify confounding variables .

Q. How can computational modeling predict the compound’s interaction with target enzymes (e.g., kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures (PDB) of homologous targets (e.g., PI3Kγ) can map binding affinities. QSAR models trained on fluorophenyl-containing analogs (e.g., bicalutamide intermediates) may predict selectivity profiles . Free energy perturbation (FEP) calculations refine ΔG binding estimates .

Q. What are the ethical and regulatory considerations for in vivo studies involving this compound?

  • Methodological Answer : Adhere to OECD guidelines for preclinical testing. Ensure purity (>99%) via ICP-MS to exclude heavy metals. Compounds like 3-(4-aminobutylamino)propanoic acid require IACUC approval for animal studies, emphasizing proper waste disposal (e.g., incineration for halogenated byproducts) .

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